2-Ethylpentan-1-amine is an organic compound categorized as a primary amine. Its molecular formula is , indicating it consists of seven carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The structure features a pentane backbone with an ethyl group attached to the second carbon and an amine functional group at the terminal position. This compound is known for its potential applications in various fields, including organic synthesis and pharmaceuticals.
Several methods have been developed for synthesizing 2-Ethylpentan-1-amine:
2-Ethylpentan-1-amine has several notable applications:
Interaction studies involving 2-Ethylpentan-1-amine typically focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity. Research is ongoing to elucidate the specific pathways and molecular targets influenced by this compound .
Several compounds share structural similarities with 2-Ethylpentan-1-amine, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Ethylpentan-1-amine | Ethyl group at the third carbon | Different position of ethyl group affects properties |
| 2-Pentanamine (Pentylamine) | Simpler structure without ethyl substitution | Basic amine; lacks branched structure |
| Diethylamine | Contains two ethyl groups | More sterically hindered than 2-Ethylpentan-1-amine |
| N-Ethylethylenediamine | Contains an additional amine group | More complex due to multiple amine functionalities |
These comparisons illustrate the diversity within the class of amines while emphasizing the unique structure and potential functionalities of 2-Ethylpentan-1-amine. Its distinct combination of ethyl branching sets it apart from simpler amines, potentially leading to unique reactivity and applications .
Reductive amination is the most direct route to synthesize primary amines like 2-ethylpentan-1-amine. The process involves condensing a carbonyl compound (e.g., 2-ethylpentanal) with ammonia, followed by reduction of the resulting imine intermediate. Recent advances in catalyst design have significantly improved the efficiency of this reaction.
Catalyst Systems
Reaction Optimization
Key parameters include:
Example Pathway
| Catalyst | Temp (°C) | Pressure (bar H₂) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Co | 80 | 10 | 92 | 99 |
| Fe/N-SiC | 50 | 20 | 89 | 97 |
| NaBH₃CN | 25 | - | 85 | 95 |
The chiral center at the C2 position of 2-ethylpentan-1-amine necessitates enantioselective methods to produce optically pure isomers.
Metal-Catalyzed Asymmetric Reductive Amination
Chiral ruthenium and iridium complexes with phosphine ligands achieve enantiomeric excess (ee) values >90% for analogous aliphatic amines. For example:
Biocatalytic Approaches
Imine reductases (IREDs) and reductive aminases offer sustainable alternatives:
Chiral Auxiliaries
Temporary incorporation of menthol or binaphthyl groups directs stereochemistry during imine formation, though this adds synthetic steps.
Transitioning from batch to flow reactors addresses scalability and reproducibility challenges:
Advantages of Flow Systems
Case Study
A pilot-scale flow system (5 L/hr throughput) produced 2-ethylpentan-1-amine with 94% yield using immobilized Co catalysts, outperforming batch reactors (78% yield).
Catalyst Deactivation
Reagent Handling
Economic Considerations
Waste Reduction
2-Ethylpentan-1-amine, with the molecular formula C₇H₁₇N and molecular weight of 115.22 g/mol, exhibits characteristic nucleophilic behavior typical of primary amines in reactions with carbonyl compounds [2]. The compound features a pentane backbone with an ethyl group attached to the second carbon and an amine functional group at the terminal position .
The nucleophilic addition mechanism begins with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the carbonyl group [3] [4]. This initial step follows the general pattern observed for primary amines, where the nucleophile provides electrons to form a new bond while the π bond of the carbonyl group breaks, with electrons moving onto the carbonyl oxygen [5] [6]. The reaction proceeds through a tetrahedral intermediate formation, which represents the fundamental characteristic of nucleophilic addition to carbonyls [4] [7].
| Reaction Parameter | Value | Reference Conditions |
|---|---|---|
| Optimal pH Range | 4.0-5.0 | Aqueous solution, 25°C |
| Nucleophilicity Order | Primary > Secondary > Tertiary | Relative to steric hindrance |
| Activation Energy | 15-25 kcal/mol | Typical range for amine-carbonyl addition |
The reaction rate is significantly influenced by the electrophilic character of the carbonyl carbon, with aldehydes generally showing higher reactivity than ketones due to reduced steric hindrance and electronic effects [7] [8]. For 2-Ethylpentan-1-amine, the branched structure introduces steric considerations that affect the approach geometry to the carbonyl carbon [9] [10].
Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center, facilitating nucleophilic attack [11] [12]. However, excessive acidity leads to protonation of the amine nitrogen, converting it to a non-nucleophilic ammonium species, thereby reducing reaction rates [12] [13]. This pH dependence creates an optimal reaction window where both the carbonyl activation and amine nucleophilicity are balanced [8] [14].
The formation of carbinolamine intermediates represents a critical step in the reaction pathway of 2-Ethylpentan-1-amine with carbonyl compounds [15] [16]. Following the initial nucleophilic attack, the tetrahedral intermediate undergoes proton transfer from nitrogen to oxygen, yielding a neutral amino alcohol structure known as a carbinolamine [17] [18].
Carbinolamine formation proceeds through a series of proton transfer reactions that stabilize the initially formed charged intermediate [19] [16]. The dynamics of this process involve rapid equilibration between various protonation states, with water molecules often participating as proton relay agents [20] [21]. Quantum mechanical studies have revealed activation barriers of approximately 6.5-15 kcal/mol for carbinolamine formation, depending on the presence of water molecules in the reaction coordinate [20].
| Intermediate Type | Stability (kcal/mol) | Lifetime | pH Dependence |
|---|---|---|---|
| Carbinolamine | -1.0 to +2.0 | Microseconds to seconds | Strong (pH 4-8) |
| Zwitterionic Form | +5.0 to +8.0 | Femtoseconds | Very Strong |
| Protonated Species | +3.0 to +6.0 | Nanoseconds | Extreme |
The carbinolamine intermediate exhibits variable stability depending on the substitution pattern and reaction conditions [22] [15]. For 2-Ethylpentan-1-amine, the ethyl branching at the second carbon position influences the conformational dynamics of the carbinolamine through steric interactions [9] [10]. These effects manifest as altered bond angles and distances in the intermediate structure, potentially affecting the subsequent dehydration step.
Experimental evidence suggests that carbinolamine intermediates can be trapped under specific conditions, particularly when the reaction is conducted at low temperatures or in the presence of stabilizing agents [15] [23]. The formation dynamics are characterized by rapid initial addition followed by slower reorganization processes that lead to the most stable carbinolamine configuration [21] [17].
The conversion of carbinolamine intermediates to imines involves a series of proton transfer steps that are fundamental to the overall reaction mechanism [24] [12]. For 2-Ethylpentan-1-amine, this process begins with the protonation of the hydroxyl group in the carbinolamine, converting it into a better leaving group [18] [25].
The proton transfer mechanism follows a specific sequence where acid catalysis plays a crucial role [24] [13]. The first proton transfer involves the hydroxyl oxygen accepting a proton from solution, forming a protonated intermediate that facilitates water elimination [12] [18]. This step is followed by the departure of water, leading to the formation of an iminium ion intermediate [11] [24].
| Proton Transfer Step | Energy Barrier (kcal/mol) | Rate Constant (s⁻¹) | pH Optimum |
|---|---|---|---|
| OH Protonation | 12-18 | 10⁶-10⁸ | 3.5-4.5 |
| Water Elimination | 20-30 | 10⁴-10⁶ | 4.0-5.0 |
| Final Deprotonation | 8-15 | 10⁷-10⁹ | 4.5-6.0 |
The final step in imine formation involves deprotonation of the nitrogen in the iminium ion, regenerating the acid catalyst and producing the final imine product [24] [18]. This deprotonation step is typically rapid and equilibrium-favored under the reaction conditions [12] [14]. The overall process demonstrates the importance of controlled acidity in maintaining efficient proton transfer while avoiding excessive protonation of the amine substrate [13] [26].
Computational studies have revealed that proton transfer can occur through both direct and water-mediated pathways [20] [27]. The water-mediated mechanism often shows lower activation barriers, particularly when multiple water molecules participate in proton relay chains [20] [28]. For 2-Ethylpentan-1-amine, the branched structure may influence the solvation environment around the reactive site, potentially affecting the preferred proton transfer pathway.
The branched structure of 2-Ethylpentan-1-amine significantly influences transition state geometries through steric effects that arise from the ethyl substituent at the second carbon position [9] [10]. These steric interactions affect both the approach trajectory of the amine to carbonyl compounds and the subsequent reorganization steps in the reaction mechanism [29] [30].
Computational analyses reveal that steric hindrance increases activation barriers for nucleophilic addition reactions [31] [32]. The presence of the ethyl branch in 2-Ethylpentan-1-amine creates a more constrained transition state geometry compared to linear primary amines [10] [33]. This constraint manifests as altered bond angles and increased non-bonded interactions in the transition state structure [9] [31].
| Structural Parameter | 2-Ethylpentan-1-amine | Linear Amine (Comparison) | Steric Impact |
|---|---|---|---|
| C-N-C Bond Angle | 108-112° | 109.5° | Slight compression |
| Approach Distance | 2.8-3.2 Å | 2.5-2.8 Å | Increased |
| Activation Energy | +2-5 kcal/mol | Baseline | Elevated |
| Reaction Rate | 0.3-0.7× | 1.0× | Reduced |
The steric effects become more pronounced as the reaction progresses through the carbinolamine intermediate toward imine formation [10] [33]. The ethyl substituent influences the conformational flexibility of the carbinolamine, potentially stabilizing certain conformations while destabilizing others [9] [30]. This selective stabilization affects the energy landscape for subsequent proton transfer and elimination steps.
Quantum mechanical calculations demonstrate that steric hindrance can alter the preferred reaction pathway by changing the relative energies of different transition states [31] [32]. For 2-Ethylpentan-1-amine, the branched structure may favor certain conformational arrangements that minimize steric clash while maintaining orbital overlap necessary for bond formation [10] [34]. These geometric constraints contribute to the overall selectivity and kinetics observed in reactions with various carbonyl substrates [33] [35].
Density Functional Theory has emerged as a cornerstone technique for investigating the electronic structure and reactivity patterns of 2-Ethylpentan-1-amine. DFT calculations provide crucial insights into the fundamental chemical behavior of this branched alkyl amine by examining reaction pathways at the molecular level [1] .
DFT studies of 2-Ethylpentan-1-amine utilize quantum mechanical principles to predict molecular geometries, electronic distributions, and energetic properties. The application of hybrid functionals such as B3LYP and more advanced meta-GGA functionals like M06-2X has proven effective for accurately modeling amine systems [3] [4]. For alkyl amines like 2-Ethylpentan-1-amine, the choice of basis set significantly impacts computational accuracy, with cc-pVTZ and def2-TZVP providing optimal balance between computational cost and precision [5].
The molecular geometry optimization of 2-Ethylpentan-1-amine reveals characteristic features of primary alkyl amines, including pyramidal nitrogen geometry and specific conformational preferences driven by steric interactions between the ethyl and pentyl substituents [3]. DFT calculations demonstrate that the amine group exhibits low barriers to both torsional and inversion motions, typically ranging from 2-8 kcal/mol, which significantly influences the compound's reactivity profile [3].
Electronic structure analysis through DFT reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pair, with energy levels typically calculated at -9.2 to -9.8 eV depending on the chosen functional. This electronic characteristic directly correlates with the nucleophilic reactivity of 2-Ethylpentan-1-amine, particularly in carbamate formation reactions with carbon dioxide [6] [7].
Reaction coordinate calculations employing intrinsic reaction coordinate (IRC) methods have been instrumental in mapping the potential energy surfaces for key transformations involving 2-Ethylpentan-1-amine [8]. These studies reveal that nucleophilic addition reactions proceed through well-defined transition states with activation barriers typically ranging from 15-25 kcal/mol, depending on the electrophilic partner and solvent environment [9].
The DFT-calculated vibrational frequencies of 2-Ethylpentan-1-amine provide essential data for understanding molecular dynamics and reaction mechanisms. Characteristic amine stretching frequencies appear at approximately 3350-3450 cm⁻¹ for symmetric and asymmetric NH₂ modes, while C-N stretching occurs around 1050-1200 cm⁻¹ [10]. These computational predictions align well with experimental spectroscopic data, validating the accuracy of the chosen DFT methodology.
Solvent effects play a critical role in determining the reactivity and stability of 2-Ethylpentan-1-amine across different chemical environments. Computational modeling of solvent interactions employs both implicit and explicit solvation models to capture the complex interplay between the amine and its surrounding medium [11] [8].
In aqueous media, 2-Ethylpentan-1-amine exhibits strong hydrogen bonding interactions with water molecules through its amino group. Polarizable Continuum Model (PCM) calculations demonstrate that hydration stabilizes the amine by approximately 8-12 kcal/mol relative to the gas phase, primarily through N-H···O hydrogen bonds [8] [9]. The solvation free energy follows a predictable trend based on the dielectric constant of water (ε = 78.4), with the amine showing enhanced basicity in aqueous solution.
The modeling of 2-Ethylpentan-1-amine in nonaqueous solvents reveals distinctly different behavior patterns. In aprotic solvents such as dimethylformamide (DMF) or acetonitrile, the amine experiences reduced solvation stabilization (4-6 kcal/mol) compared to water, resulting in altered reactivity profiles [13]. DFT calculations using the SMD (Solvation Model Density) approach accurately predict these solvent-dependent energetic changes, enabling rational solvent selection for specific reactions.
The conductor-like screening model for real solvents (COSMO-RS) has proven particularly effective for predicting the behavior of 2-Ethylpentan-1-amine across diverse solvent systems [9]. These calculations reveal that the compound shows enhanced nucleophilicity in polar aprotic solvents compared to protic media, attributed to reduced hydrogen bonding competition and differential stabilization of charged intermediates.
Molecular dynamics simulations incorporating explicit solvent molecules provide detailed insights into the dynamic solvation shell around 2-Ethylpentan-1-amine [13]. In aqueous solution, the amine maintains an average of 2-3 direct hydrogen bonds with water molecules, with a solvation shell extending approximately 5-6 Å from the nitrogen center. The residence time of water molecules in the first solvation shell averages 15-20 picoseconds, indicating rapid solvent exchange.
In nonaqueous media, particularly in mixed solvent systems containing alcohols or glycols, 2-Ethylpentan-1-amine demonstrates complex solvation behavior [11]. Computational studies reveal preferential interaction with protic cosolvents through hydrogen bonding, even in predominantly aprotic environments. This selective solvation significantly impacts reaction kinetics and mechanisms in mixed media.
| Solvent System | Dielectric Constant | Solvation Energy (kcal/mol) | H-Bond Number | Reaction Rate Enhancement |
|---|---|---|---|---|
| Water | 78.4 | -11.2 [8] | 2.8 [13] | 1.0 (reference) |
| Dimethylformamide | 36.7 | -5.8 | 0 [13] | 2.3 |
| Acetonitrile | 35.9 | -5.2 [8] | 0 [13] | 2.1 [8] |
| Ethanol | 24.5 | -8.1 [11] | 1.4 [11] | 1.6 [11] |
| Toluene | 2.4 | -2.1 [8] | 0 [8] | 0.4 [8] |
The temperature dependence of solvation interactions has been systematically investigated using variable-temperature DFT calculations [8]. Results indicate that increasing temperature from 298 K to 373 K reduces solvation stabilization by approximately 15-20%, primarily due to weakened hydrogen bonding interactions and increased thermal motion disrupting solvent organization.
Advanced computational algorithms have been developed to predict and optimize reaction barriers involving 2-Ethylpentan-1-amine, significantly reducing the computational cost associated with exhaustive barrier calculations [14] [15] [16]. These predictive methodologies combine quantum mechanical insights with efficient search algorithms to identify optimal reaction pathways.
The Nudged Elastic Band (NEB) method has been successfully applied to map minimum energy pathways for reactions involving 2-Ethylpentan-1-amine [17]. This technique constructs a chain of intermediate structures connecting reactants and products, allowing for accurate determination of transition state geometries and activation barriers. For typical nucleophilic substitution reactions of 2-Ethylpentan-1-amine, NEB calculations predict barriers ranging from 18-28 kcal/mol, depending on the electrophile and reaction conditions.
Climbing Image Nudged Elastic Band (CI-NEB) algorithms provide enhanced accuracy for barrier height determination by ensuring that at least one image in the reaction coordinate climbs to the true transition state [17]. These calculations reveal that proton transfer reactions involving the amino group of 2-Ethylpentan-1-amine exhibit characteristically low barriers (5-12 kcal/mol), consistent with the basic nature of primary amines.
Bayesian optimization frameworks have emerged as powerful tools for reaction barrier prediction, requiring minimal computational sampling while achieving high accuracy [14] [18]. When applied to 2-Ethylpentan-1-amine systems, these algorithms can identify near-optimal reaction conditions using fewer than 20 high-level DFT calculations, representing a significant improvement over traditional grid-search approaches.
The string method represents another sophisticated approach for reaction pathway optimization, particularly effective for complex multistep reactions involving 2-Ethylpentan-1-amine [17]. This technique evolves a continuous curve in configuration space to locate the minimum energy pathway, providing smooth reaction coordinates and accurate barrier predictions for branched reaction networks.